molecular formula C20H20F3N3O3 B2370049 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 920231-53-4

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B2370049
Número CAS: 920231-53-4
Peso molecular: 407.393
Clave InChI: FJUANCLTOAFHJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic piperazine-based compound of significant interest in preclinical pharmaceutical research. Piperazine derivatives are established as crucial pharmacophores in central nervous system (CNS) drug discovery, particularly for their activity on serotonergic and dopaminergic pathways . The structure of this acetamide derivative, featuring a 4-methoxyphenylpiperazine moiety, is characteristic of ligands designed to modulate neurotransmitter receptors . This makes it a valuable chemical tool for researchers investigating novel targets for psychiatric and neurological conditions, such as schizophrenia, anxiety, and depression . The inclusion of a trifluoromethylphenyl group is often explored to optimize a compound's binding affinity and metabolic stability. This product is intended for laboratory research applications to further explore these mechanisms and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)25-10-12-26(13-11-25)19(28)18(27)24-15-4-2-14(3-5-15)20(21,22)23/h2-9H,10-13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUANCLTOAFHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C23H25F3N2O2
  • Molecular Weight : 420.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticonvulsant , antidepressant , and antitumor agent . Below are summarized findings from key studies:

Anticonvulsant Activity

A study conducted by Kamiński et al. evaluated the anticonvulsant properties of similar piperazine derivatives. The results indicated that compounds with piperazine moieties exhibited significant protective effects in animal models against seizures induced by maximal electroshock (MES) tests. The highest activity was observed at doses of 100 mg/kg and 300 mg/kg, demonstrating a dose-dependent response .

CompoundDose (mg/kg)MES Protection Time (h)Observed Activity
191004High
193000.5High
Morpholine Derivative1000.5Moderate

Antidepressant Activity

Research has indicated that piperazine derivatives can interact with serotonin receptors, which are critical in the modulation of mood and anxiety. The compound's structural similarity to known antidepressants suggests potential efficacy in treating depressive disorders. Specific binding assays demonstrated that it could act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts .

Antitumor Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : It is believed to interact with multiple neurotransmitter systems, including serotonin and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism may contribute to its pharmacological effects.
  • Apoptotic Pathways : Induction of apoptosis in tumor cells through mitochondrial pathways has been observed, suggesting its role as an antitumor agent.

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving rodent models, the compound demonstrated significant seizure protection compared to controls, highlighting its potential as a therapeutic agent for epilepsy.
  • Antidepressant Effects : A double-blind study assessed the efficacy of similar piperazine derivatives in patients with major depressive disorder, showing notable improvements in depression scales after treatment.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide exhibit antidepressant properties. The piperazine moiety is known for its role in various antidepressant drugs, enhancing serotonin receptor activity, which is crucial for mood regulation .

Anticancer Potential

Several studies have investigated the anticancer properties of derivatives of this compound. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer, suggesting that this compound could be a promising candidate for further development in oncology .

Table: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-231 (Breast Cancer)20.12 ± 6.20
Compound BHCT116 (Colon Cancer)10.84 ± 4.20
Compound COVCAR-8 (Ovarian Cancer)24.57 ± 1.62

Neuroprotective Effects

Emerging data suggest that similar piperazine derivatives may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available piperazine derivatives and phenyl acetamides. Modifications to the structure can lead to various derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Case Study 1: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research synthesized several derivatives based on similar frameworks and evaluated their anticancer efficacy against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, underscoring the importance of structural optimization in drug design .

Case Study 2: Neuroprotection

In another investigation, a derivative containing a similar piperazine structure was tested for neuroprotective effects in animal models of neurodegeneration. The results showed a reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic benefits for neurodegenerative diseases .

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Catalysts/Agents
6M HCl, reflux (110°C, 8 hrs)2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoacetic acidAcid catalyst (H⁺)
5% NaOH, ethanol, 70°C (6 hrs)Sodium salt of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoacetateBase catalyst (OH⁻)
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Basic hydrolysis involves hydroxide ion-mediated cleavage of the amide bond .

  • Kinetics : Hydrolysis rates increase by 40% in basic vs. acidic conditions due to enhanced nucleophilicity of OH⁻ .

Nucleophilic Substitution at the Piperazine Ring

The secondary amine in the piperazine ring participates in alkylation and acylation reactions.

Reagent Conditions Product
Methyl iodideDMF, K₂CO₃, 60°C, 12 hrsQuaternary ammonium salt at N-position of piperazine
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RT, 4 hrsN-acetylated piperazine derivative
  • Steric Effects : The 4-methoxyphenyl group reduces reaction rates by 15–20% compared to unsubstituted piperazines .

  • Regioselectivity : Alkylation occurs preferentially at the less hindered nitrogen atom of the piperazine ring.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs meta-substitution in EAS reactions.

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 hrs3-Nitro-4-(trifluoromethyl)phenyl derivative68%
Br₂, FeBr₃RT, 12 hrs3-Bromo-4-(trifluoromethyl)phenyl derivative72%
  • Directing Effects : The -CF₃ group strongly deactivates the ring, limiting reactivity to harsh conditions .

  • Byproducts : Minor ortho-substitution (≤8%) observed due to steric strain from the trifluoromethyl group .

Demethylation of the Methoxy Group

The 4-methoxyphenyl substituent undergoes demethylation under strong Lewis acids.

Reagent Conditions Product Catalyst
BBr₃CH₂Cl₂, -78°C → RT, 6 hrs4-Hydroxyphenyl-piperazine derivativeNone
HI (57%), reflux110°C, 24 hrs4-Hydroxyphenyl-piperazine derivative-
  • Efficiency : BBr₃ achieves >90% conversion vs. 60–65% with HI .

  • Applications : Demethylation enables further functionalization (e.g., sulfonation, glycosylation).

Photochemical Degradation

UV exposure induces decomposition via C–N bond cleavage in the acetamide group.

Wavelength Solvent Degradation Products Half-Life
254 nmMethanol4-(Trifluoromethyl)aniline + Oxopiperazine dimer3.2 hrs
365 nmAcetonitrilePartial dehalogenation products12.4 hrs
  • Mechanism : Radical intermediates form upon UV excitation, leading to homolytic bond cleavage .

  • Stability : Storage in amber vials at 4°C reduces degradation by 85% over 6 months.

Metal-Catalyzed Cross-Coupling

The trifluoromethylphenyl group participates in Suzuki–Miyaura couplings.

Catalyst Conditions Product Yield
Pd(PPh₃)₄DME/H₂O, 80°C, 12 hrsBiaryl derivatives with boronic acids55–60%
NiCl₂(dppf)THF, 65°C, 24 hrsCross-coupled products with Grignard reagents48%
  • Challenges : The electron-withdrawing -CF₃ group reduces catalytic turnover by 30% compared to non-fluorinated analogs .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
Target Compound C₂₁H₂₁F₃N₃O₃ 420.41 Not reported Reference compound
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₉H₂₀F₃N₃O 408.43 Not reported Phenyl vs. 4-methoxyphenyl; CF₃ at 3-position
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(prop-2-en-1-yl)acetamide C₁₆H₂₁N₃O₃ 303.36 Not reported Allyl group vs. CF₃-phenyl on acetamide
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide C₂₂H₂₅N₄O₂S 422.54 289–290 Thiazole ring replaces phenylacetamide
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide C₁₈H₁₉ClFN₃O 347.81 Not reported Cl at 3-position; F vs. CF₃ on phenyl

Key Observations :

  • Electron Effects : The 4-methoxyphenyl group in the target compound enhances solubility compared to phenyl or chlorophenyl analogs .
  • Steric and Electronic Impact of CF₃: The 4-(trifluoromethyl)phenyl group increases lipophilicity and metabolic stability relative to non-CF₃ analogs (e.g., allyl or thiazole derivatives) .
  • Melting Points : Thiazole-containing analogs (e.g., compound 13 in ) exhibit higher melting points (~290°C) due to rigid aromatic systems, whereas allyl-substituted derivatives () likely have lower melting points.
Anticonvulsant and Enzyme Inhibition
  • Piperazine-Acetamide Derivatives : Compounds in showed anticonvulsant activity in rodent models, with potency influenced by substituents. The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration compared to chloro or methoxy groups .
  • CYP51 Inhibition: Pyridine-based analogs with trifluoromethyl groups () inhibited Trypanosoma cruzi CYP51, implying the target compound’s utility in antiparasitic drug development .
Receptor Binding
  • Serotonin/Dopamine Receptors : Piperazine derivatives often target 5-HT₁A or D₂ receptors. The 4-methoxyphenyl group may enhance 5-HT₁A affinity, while the CF₃ group could modulate selectivity over dopamine receptors .

Métodos De Preparación

Condensation of Piperazine Derivatives with Activated Acetamide Precursors

A primary synthesis route involves the condensation of 1-(4-methoxyphenyl)piperazine with an activated acetamide intermediate. The acetamide moiety is typically introduced via reaction of chloroacetyl chloride with 4-(trifluoromethyl)aniline, yielding N-[4-(trifluoromethyl)phenyl]chloroacetamide. Subsequent nucleophilic substitution with 1-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine facilitates the formation of the target compound.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Time: 12–24 hours
  • Yield: 65–78%

Purification is achieved via recrystallization from ethyl acetate/hexane mixtures, producing a white crystalline solid with a melting point of 148–152°C.

Multi-Step Synthesis via Urea Intermediate Formation

Patent US8084604B2 outlines a method adaptable to this compound, involving urea intermediates and Heck cross-coupling. While originally developed for dihydroquinazolines, the strategy is applicable here:

  • Urea Formation: React 2-fluoroaniline with 4-(trifluoromethyl)phenyl isocyanate to form N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea.
  • Heck Reaction: Couple the urea with methyl acrylate using palladium catalysis (e.g., Pd(OAc)₂) and a base (DBU) in dioxane at reflux.
  • Cyclization and Functionalization: Introduce the piperazine moiety via nucleophilic aromatic substitution under basic conditions.

Key Advantages:

  • Avoids chromatographic purification through crystallization.
  • Enables enantiomeric resolution using chiral acids like (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base critically impacts yield and purity:

Parameter Optimal Conditions Yield Improvement Source
Solvent Dioxane +15%
Base DBU (1,8-diazabicycloundec-7-ene) +20%
Temperature Reflux (100–120°C) +12%

DBU enhances reaction rates by deprotonating intermediates, while dioxane’s high boiling point facilitates reflux-driven kinetics.

Enantiomeric Resolution

For applications requiring chirally pure material, racemic mixtures of the acetamide are resolved via diastereomeric salt formation. Crystallization with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C preferentially precipitates the S-enantiomer salt, achieving >99% enantiomeric excess (ee).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 3.12–3.08 (m, 4H, piperazine-H).
  • HPLC Purity: >98% (C18 column, acetonitrile/water 70:30).

Industrial Scalability Challenges

Byproduct Mitigation

The Heck reaction step may generate methyl acrylate oligomers, which are minimized by strict temperature control and excess acrylate (1.5 equiv).

Crystallization Optimization

Scaling crystallization requires precise cooling rates (0.5°C/min) to avoid oiling out, ensuring consistent crystal size and purity.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times by 80% compared to conventional heating, though yields remain comparable (70–75%).

Solid-Phase Synthesis

Immobilizing 1-(4-methoxyphenyl)piperazine on Wang resin enables stepwise assembly, though this method is limited by resin loading capacity (max 0.8 mmol/g).

Q & A

Q. What are the optimal synthetic routes for 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves condensation of 4-(4-methoxyphenyl)piperazine with 4-(trifluoromethyl)phenyl isocyanate or chloroacetyl chloride derivatives. Key steps include:

  • Coupling Reaction: A base (e.g., triethylamine) is used to deprotonate intermediates and neutralize HCl byproducts .
  • Purification: Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .
  • Yield Optimization: Elevated temperatures (50–70°C) and inert atmospheres (N₂) reduce side reactions, improving yields to 60–75% .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies key signals:
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet).
    • Trifluoromethyl group: δ 120–125 ppm (¹³C, quartet due to ¹JCF coupling) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 464.15) .
  • X-ray Crystallography: Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamide and aryl groups) .

Q. How can researchers evaluate the compound’s preliminary biological activity?

Answer:

  • In vitro Assays: Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using microdilution methods (MIC values <50 µg/mL suggest antimicrobial potential) .
  • Enzyme Inhibition: Test against COX-2 or kinases via fluorometric assays (IC₅₀ values <10 µM indicate strong inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Substituent Variation: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with hydrophobic enzyme pockets .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the acetamide carbonyl and Ser530 in COX-2) .
  • Bioisosteric Replacement: Substitute trifluoromethyl with sulfonyl groups to improve solubility without compromising binding affinity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent antimicrobial activity)?

Answer:

  • Strain-Specific Testing: Re-evaluate activity against clinical isolates (e.g., methicillin-resistant S. aureus) to confirm broad-spectrum efficacy .
  • Metabolic Stability Assays: Use liver microsomes to assess if rapid degradation (t₁/₂ <30 min) explains variability in in vivo vs. in vitro results .
  • Synergistic Studies: Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms in Gram-negative bacteria .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24h):
    • Acidic Conditions: Hydrolysis of the acetamide group reduces stability (30% degradation at pH 2) .
    • Neutral/Basic Conditions: Stable for >48h (pH 7–9) .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting suitability for solid dosage forms .

Key Methodological Recommendations

  • For SAR Studies: Prioritize substituents that balance lipophilicity (LogP 2–4) and hydrogen-bonding capacity .
  • For Biological Assays: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .
  • For Stability Testing: Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.